molecular formula C7H7BrFNO B8031118 3-Bromo-6-ethoxy-2-fluoropyridine

3-Bromo-6-ethoxy-2-fluoropyridine

Cat. No.: B8031118
M. Wt: 220.04 g/mol
InChI Key: BXVUFWOHVLZNQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-6-ethoxy-2-fluoropyridine is a heterocyclic organic compound that belongs to the class of fluoropyridines. This compound is characterized by the presence of bromine, ethoxy, and fluorine substituents on a pyridine ring. The unique combination of these substituents imparts distinct chemical and physical properties to the compound, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-6-ethoxy-2-fluoropyridine typically involves multi-step reactions starting from readily available pyridine derivatives. One common method involves the bromination of 6-ethoxy-2-fluoropyridine using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to ensure selective bromination at the desired position.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to achieve high yields and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely. The scalability of the process is crucial for meeting the demands of various applications, particularly in the pharmaceutical and agrochemical industries.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-6-ethoxy-2-fluoropyridine undergoes several types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.

    Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with various boronic acids or esters.

    Oxidation and Reduction: The ethoxy group can be oxidized to form corresponding aldehydes or acids, while reduction reactions can modify the pyridine ring.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Suzuki-Miyaura Coupling: Palladium catalysts, along with bases like potassium carbonate, are employed in solvents such as tetrahydrofuran (THF) or ethanol.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are used under acidic or basic conditions.

Major Products Formed

    Substitution Products: Various substituted pyridines depending on the nucleophile used.

    Coupling Products: Biaryl compounds with diverse functional groups.

    Oxidation Products: Aldehydes, acids, or ketones derived from the ethoxy group.

Scientific Research Applications

3-Bromo-6-ethoxy-2-fluoropyridine finds applications in several scientific research areas:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: Employed in the development of bioactive molecules and probes for studying biological systems.

    Medicine: Serves as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Industry: Utilized in the production of agrochemicals, dyes, and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Bromo-6-ethoxy-2-fluoropyridine depends on its specific application. In chemical reactions, the presence of electron-withdrawing fluorine and bromine atoms influences the reactivity of the pyridine ring, facilitating various substitution and coupling reactions. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-6-fluoropyridine
  • 3-Bromo-2-fluoropyridine
  • 6-Ethoxy-2-fluoropyridine

Uniqueness

3-Bromo-6-ethoxy-2-fluoropyridine is unique due to the specific arrangement of bromine, ethoxy, and fluorine substituents on the pyridine ring. This unique structure imparts distinct reactivity and properties, making it valuable for specific synthetic and research applications that similar compounds may not fulfill.

Properties

IUPAC Name

3-bromo-6-ethoxy-2-fluoropyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrFNO/c1-2-11-6-4-3-5(8)7(9)10-6/h3-4H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXVUFWOHVLZNQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC(=C(C=C1)Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.